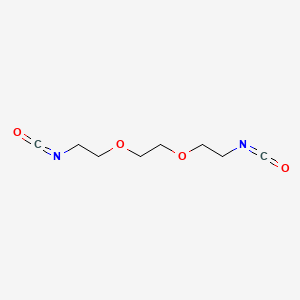

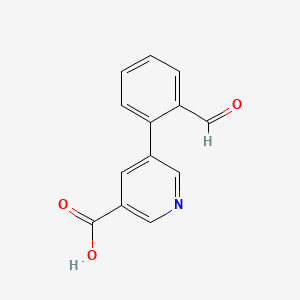

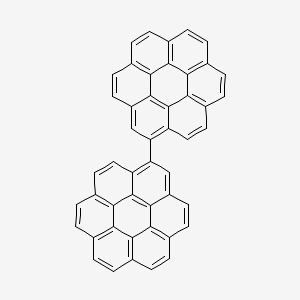

![molecular formula C18H11N3O4 B3053933 2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 57037-95-3](/img/structure/B3053933.png)

2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Übersicht

Beschreibung

Isoquinolines and their derivatives are a large group of natural alkaloids that demonstrate a wide range of biological activities . They are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products .

Synthesis Analysis

Isoquinoline and its derivatives have been synthesized using various methods . Some of these methods include the Pictet-Spengler reaction, which involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride .Molecular Structure Analysis

Isoquinoline is an essential heterocyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine ring .Chemical Reactions Analysis

Isoquinoline and its derivatives can undergo various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline and its derivatives can vary widely depending on their specific structures .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- The compound has been synthesized and evaluated for its antimicrobial activity. Studies have shown its effectiveness against various bacteria, such as Escheria coli, Bacillus subtilis, Klebsiella pneumoniae, and Staphylococcus aureus (Sakram et al., 2018).

Breast Cancer Targeting

- A derivative of this compound, specifically the naphthalimide analogue NAP-6, has been identified as a potent and selective molecule for targeting breast cancer. This effect is mediated via the aryl hydrocarbon receptor (AHR) pathway in breast cancer cell line models (Gilbert et al., 2020).

Photopolymerization

- Derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione have been used in photoinitiating systems for the polymerization of epoxides and acrylates. These derivatives exhibit high polymerization efficiency under various lighting conditions, including visible LEDs and laser diodes (Xiao et al., 2015).

Antitumor Agents

- Some derivatives of this compound have been designed as novel antitumor agents. These derivatives showed significant antitumor activity against various cancer cell lines, including HeLa and MCF-7, indicating their potential as lead compounds for cancer treatment (Wu et al., 2010).

Antiviral Activity

- Certain derivatives have been shown to inhibit viral replication, particularly against herpes simplex and vaccinia viruses. This suggests potential applications in developing antiviral drugs (GARCIA-GANCEDO et al., 1979).

Chemosensor Systems

- Newderivatives containing amino groups have been synthesized, leading to the development of chemosensor systems. These systems exhibit high selectivity in determining anions, highlighting their potential use in chemical sensing and detection applications (Tolpygin et al., 2012).

Spectral Characteristics and Sensor Ability

- Studies have investigated the photophysical characteristics of novel 1,8-naphthalimide derivatives, including their fluorescent intensity changes in response to pH variations and metal ions. This research aids in the development of sensitive probes for biological and chemical sensing (Staneva et al., 2020).

Reaction Pathways and Gel-Formation

- Research into the solvation effects on reaction paths of imide derivatives has led to findings on gel formation in mixed solvents. This work contributes to understanding the chemical behavior of such compounds in different environments (Singh et al., 2008).

Fluorescent Probe Development

- A novel two-photon fluorescent probe based on 1,8-naphthalimide and sulfoxide has been developed for detecting reducing agents like DTT. This probe demonstrates rapid response and high selectivity, useful in biological and biochemical applications (Sun et al., 2018).

Organic Light-Emitting Device Applications

- Derivatives of 1,8-naphthalimide have been synthesized and evaluated for use in organic light-emitting devices. These studies explore the potential of these compounds in the field of optoelectronics and display technologies (Luo et al., 2015).

Wirkmechanismus

The mechanism of action of isoquinoline and its derivatives can vary depending on their specific structures and the biological systems they interact with . Some isoquinoline derivatives have shown antimicrobial activity, suggesting they may act by perturbing the cytoplasmic membrane or interacting with DNA .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O4/c19-10-4-6-11(7-5-10)20-17(22)13-3-1-2-12-15(21(24)25)9-8-14(16(12)13)18(20)23/h1-9H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTNMMUXRATBRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368478 | |

| Record name | 2-(4-Aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57037-95-3 | |

| Record name | 2-(4-Aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide](/img/no-structure.png)